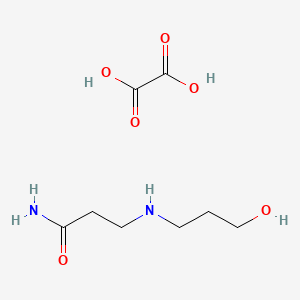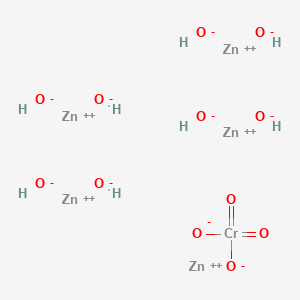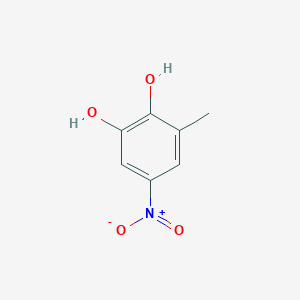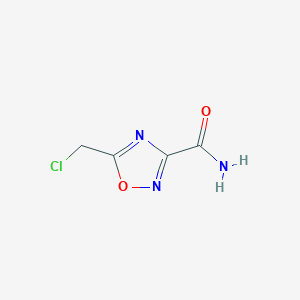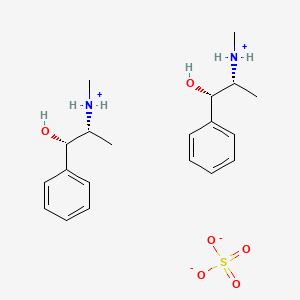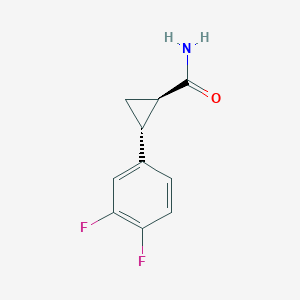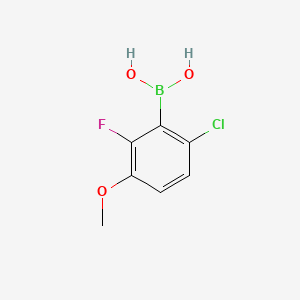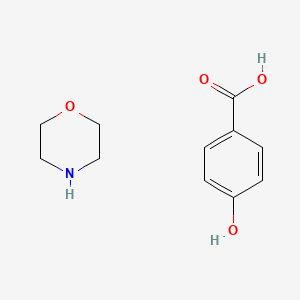
3-Oxoisoindoline-4-carboxamide
概要
説明
3-Oxoisoindoline-4-carboxamide is a heterocyclic compound with significant biological and medicinal properties. It is characterized by a core structure that includes an oxoisoindoline ring, which is a crucial scaffold in various natural and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-4-carboxamide can be efficiently achieved through the Ugi reaction, which involves the condensation of 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is known for its versatility and efficiency in creating complex molecules. The reaction typically occurs under mild conditions, making it suitable for the synthesis of various derivatives of oxoisoindoline.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the Ugi reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it feasible for large-scale production.
化学反応の分析
Types of Reactions: 3-Oxoisoindoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the oxoisoindoline ring, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkylating agents and nucleophiles can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, each with unique biological activities. For instance, derivatives with secondary or tertiary amines at the lactam nitrogen have shown increased cellular potency .
科学的研究の応用
3-Oxoisoindoline-4-carboxamide has a wide range of scientific research applications, including:
作用機序
The primary mechanism of action of 3-Oxoisoindoline-4-carboxamide involves the inhibition of poly (ADP-ribose) polymerase (PARP). The compound binds to the PARP enzyme, preventing it from repairing DNA damage in cells. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP for survival . The formation of a seven-membered intramolecular hydrogen bond within the compound enhances its binding affinity to the PARP enzyme .
類似化合物との比較
3-Oxoisoindoline-1-carboxamide: This compound shares a similar core structure but differs in the position of the carboxamide group.
3-Oxoisoindoline-5-carboxamide: Another derivative with antioxidant properties, synthesized through similar synthetic routes.
Uniqueness: 3-Oxoisoindoline-4-carboxamide is unique due to its potent PARP inhibitory activity and the formation of a seven-membered intramolecular hydrogen bond, which is rarely observed in small molecules . This unique structural feature enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNBJPASIMOEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659556 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935269-26-4 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-oxoisoindoline-4-carboxamides interesting in the context of cancer treatment?
A1: The research paper focuses on the discovery and structure-activity relationship (SAR) of 3-oxoisoindoline-4-carboxamide derivatives. [] This class of compounds exhibits potent inhibitory activity against PARP, an enzyme involved in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer cells with deficiencies in other DNA repair pathways, leading to selective cell death. This concept, known as synthetic lethality, makes PARP inhibitors a promising avenue for cancer treatment. []
Q2: What insights does the research provide on the structure-activity relationship (SAR) of these compounds?
A2: The study explores how modifications to the this compound scaffold influence its potency as a PARP inhibitor. [] While the abstract doesn't delve into specific structural modifications and their effects, this type of research is crucial for identifying the key structural elements responsible for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


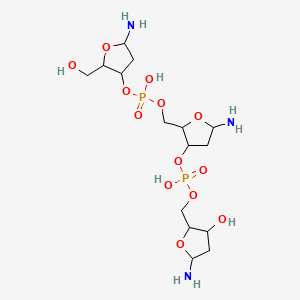
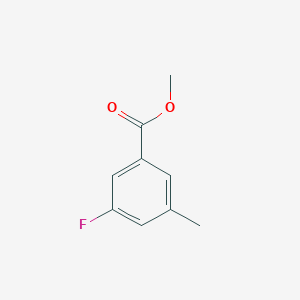
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)
